molecular formula C6H10N4O B2379784 (6R)-6-(azidomethyl)piperidin-2-one CAS No. 1807939-24-7

(6R)-6-(azidomethyl)piperidin-2-one

Cat. No.: B2379784
CAS No.: 1807939-24-7
M. Wt: 154.173
InChI Key: WVBBLZNWGDFLRY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-(azidomethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. The azidomethyl group in this compound introduces unique reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(azidomethyl)piperidin-2-one typically involves the introduction of the azidomethyl group to a piperidinone precursor. One common method is the nucleophilic substitution reaction where a halomethyl piperidinone reacts with sodium azide under mild conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(azidomethyl)piperidin-2-one can undergo various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The azide group can participate in substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products

    Reduction: (6R)-6-(aminomethyl)piperidin-2-one.

    Substitution: Various substituted piperidinones.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(6R)-6-(azidomethyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-(azidomethyl)piperidin-2-one depends on its specific application. In chemical reactions, the azide group acts as a nucleophile or participates in cycloaddition reactions. In biological systems, the compound may interact with enzymes or receptors, but specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-(chloromethyl)piperidin-2-one: Similar structure but with a chloromethyl group instead of an azidomethyl group.

    (6R)-6-(hydroxymethyl)piperidin-2-one: Contains a hydroxymethyl group.

    (6R)-6-(aminomethyl)piperidin-2-one: Contains an aminomethyl group.

Uniqueness

(6R)-6-(azidomethyl)piperidin-2-one is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(6R)-6-(azidomethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBLZNWGDFLRY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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